1-Methyl-4-(trifluoromethoxy)naphthalene

Description

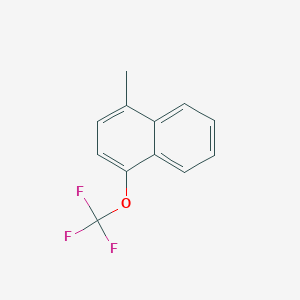

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-methyl-4-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H9F3O/c1-8-6-7-11(16-12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 |

InChI Key |

BHUBRZUABDPHDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)OC(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Trifluoromethoxylation Reactions Relevant to Naphthalene Systems

Elucidation of O-Trifluoromethylation Reaction Mechanisms

The formation of an Ar-OCF3 bond from a precursor like a naphthol or a related derivative involves complex mechanistic pathways. Studies on various (hetero)aromatic systems have revealed that these transformations can proceed through distinct radical and ionic processes. nih.govnih.gov

Experimental evidence strongly indicates that O-trifluoromethylation reactions can proceed via radical-based mechanisms. nih.gov In the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives, which serve as precursors for trifluoromethoxylated amines, the involvement of radical species has been confirmed through trapping experiments. nih.gov

When the reaction was conducted in the presence of radical traps such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) or 2,6-di-tert-butyl-para-cresol (BHT), a significant decrease in product yield was observed. nih.gov This suggests that a trifluoromethyl radical (•CF3) is a key intermediate in the reaction pathway. nih.gov A plausible mechanism involves a single electron transfer (SET) process where an N-aryl-N-hydroxylamine anion donates an electron to a trifluoromethyl source, like a Togni reagent. nih.gov This SET event generates an N-hydroxyl radical and a Togni reagent radical anion, which subsequently collapses to release the electrophilic •CF3 radical. nih.gov The final product is formed through the recombination of the N-hydroxyl radical and the trifluoromethyl radical. nih.gov

Similarly, direct C–H trifluoromethoxylation of arenes can be initiated by the photoexcitation of a trifluoromethoxylating reagent, which leads to the homolytic cleavage of a nitrogen-oxygen bond to release the trifluoromethoxy radical (•OCF3). nih.govnih.gov This highly reactive radical is then trapped by the aromatic ring. nih.govnih.gov

| Radical Trap | Effect on Reaction | Implication |

|---|---|---|

| TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) | Decreased product yield | Involvement of a •CF3 radical intermediate nih.gov |

| BHT (2,6-di-tert-butyl-para-cresol) | Decreased product yield | Involvement of a •CF3 radical intermediate nih.gov |

Following an initial O-trifluoromethylation, a subsequent migration of the OCF3 group to a carbon atom on the aromatic ring can occur through an ionic pathway. nih.gov Mechanistic studies on the intramolecular C-H trifluoromethoxylation of arenes revealed that the OCF3 migration step proceeds via a heterolytic cleavage of the N–OCF3 bond. nih.gov This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov

Computational studies support this ion-pair reaction pathway. nih.gov The heterolytic cleavage of the N–OCF3 bond to form the ion pair intermediate requires a significant activation free energy. nih.gov For one model system, this barrier was calculated to be 27.6 kcal/mol, a feasible transformation under thermal conditions (e.g., 80 °C). nih.gov The resulting ion pair is stabilized as an anion-π complex between the trifluoromethoxide and the electron-deficient aromatic ring. nih.gov A rapid recombination of this ion pair then occurs, forming a new C–O bond at an ortho position to generate a dearomatized intermediate, which subsequently tautomerizes to yield the final aromatic product. nih.gov The highly negative slope (ρ = -11.86) observed in a Hammett plot analysis provides further experimental evidence for the generation of a positive charge during the migration, strongly supporting the proposed heterolytic cleavage mechanism. nih.gov

Role of Catalysis and Solvent Effects in Reaction Pathway Control

The outcome and efficiency of trifluoromethoxylation reactions are highly dependent on the choice of catalyst and solvent. These factors can steer the reaction towards the desired product and prevent the formation of side products.

Redox-active catalysts play a critical role in the direct C–H trifluoromethoxylation of arenes and heteroarenes. nih.govnih.gov In the absence of such a catalyst, significant amounts of undesired side-products, such as those from N-arylation, can be formed. nih.gov The catalyst intervenes in the radical coupling reaction to favor the formation of the desired trifluoromethoxylated product. nih.gov Both ground-state and photoexcited redox-active catalysts have been shown to be effective. nih.govnih.gov The catalytic cycle involves the oxidation of a cyclohexadienyl radical intermediate, which is formed by the addition of the •OCF3 radical to the arene, followed by deprotonation to restore aromaticity. nih.govnih.gov Various catalytic systems, including visible light photoredox catalysis and TEMPO catalysis, have been successfully employed to generate trifluoromethoxylated arenes under mild conditions. fu-berlin.de

Solvent effects can also profoundly influence reaction pathways. For example, in solvolysis reactions of substituted benzoyl chlorides, the composition of binary solvent mixtures (e.g., ethanol-trifluoroethanol) can dictate whether the mechanism is more dissociative or associative. arkat-usa.org In the context of naphthalene (B1677914) chemistry, solvent choice is known to be critical. The alkylation of naphthalene is significantly influenced by the solvent, with dichloromethane (B109758) being identified as highly effective in certain Lewis acid-catalyzed reactions. elsevier.com A phenomenological model applied to the solubility of naphthalene in various aqueous-organic solvent mixtures further underscores the importance of solvent-solute and solvent-solvent interactions in controlling chemical processes. rsc.org In some photochemical reactions, solvent choice can determine the reaction's success, with certain solvents affording good yields while others like DMSO or toluene (B28343) result in no conversion at all. acs.org

Kinetic and Thermodynamic Profiling of Trifluoromethoxylation Reactions

The distribution of products in trifluoromethoxylation reactions can be governed by either kinetic or thermodynamic control. A thermodynamic model has been shown to satisfactorily predict the composition of products in the trifluoromethylation of fullerenes, even in syntheses that are not at equilibrium. nih.gov However, slower processes, such as the migration of addends, are often kinetically controlled. nih.gov

Specific kinetic data for trifluoromethoxylation reactions relevant to naphthalene systems are emerging. As mentioned, computational studies have provided an activation free energy (ΔG‡) for a key step in an OCF3 migration mechanism. nih.gov This value provides a quantitative measure of the kinetic barrier for the reaction.

| Reaction Step | System | Parameter | Value | Source |

|---|---|---|---|---|

| Heterolytic N–OCF3 bond cleavage | N-aryl-N-(trifluoromethoxy)amine derivative | Activation Free Energy (ΔG‡) | 27.6 kcal/mol | nih.gov |

While detailed kinetic and thermodynamic profiles for the direct trifluoromethoxylation of naphthalene are not extensively documented, data from related reactions provide valuable context. For instance, studies on the oxidation of naphthalene by hydroxyl radicals have determined effective rate constants and negative activation energies for certain pathways, highlighting the complexity of radical reactions involving the naphthalene core. researchgate.net The development of comprehensive kinetic and thermodynamic models will be essential for optimizing reaction conditions and predicting product selectivity in the synthesis of compounds like 1-methyl-4-(trifluoromethoxy)naphthalene.

Spectroscopic Characterization and Structural Analysis of 1 Methyl 4 Trifluoromethoxy Naphthalene and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 1-Methyl-4-(trifluoromethoxy)naphthalene, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The naphthalene (B1677914) ring system itself gives rise to a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) hmdb.caresearchgate.net. The introduction of the methyl and trifluoromethoxy substituents at the 1 and 4 positions, respectively, would further influence the chemical shifts of the remaining six aromatic protons.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Substituent Effects

The ¹³C NMR spectrum of this compound would display signals for the ten naphthalene carbons, the methyl carbon, and the carbon of the trifluoromethoxy group. For unsubstituted naphthalene, the carbon signals appear in the range of 125-134 ppm researchgate.net. The methyl group in 1-methylnaphthalene (B46632) typically resonates around 19.5 ppm researchgate.net.

The trifluoromethoxy group would have a significant impact on the chemical shifts of the carbon atoms in its vicinity due to its strong electron-withdrawing nature. The carbon atom directly attached to the trifluoromethoxy group (C-4) would be expected to be deshielded and appear at a higher chemical shift. The carbon of the trifluoromethoxy group itself would likely appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. The trifluoromethoxy group in this compound would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring. For comparison, the ¹⁹F NMR signal for 4-(Trifluoromethyl)benzylamine appears at -62.5 ppm chemicalbook.com. The exact chemical shift would provide insight into the electronic environment of the trifluoromethoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹ researchgate.net. The C-C stretching vibrations of the naphthalene ring would likely appear between 1400 and 1600 cm⁻¹ researchgate.net. The C-H bending vibrations of the methyl group would be observed around 2960 cm⁻¹ (asymmetric) and 2846 cm⁻¹ (symmetric) researchgate.net. The most characteristic vibrations for the trifluoromethoxy group would be the strong C-F stretching bands, which are typically observed in the 1000-1300 cm⁻¹ region.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region nist.govresearchgate.netomlc.org. For 1-methylnaphthalene, absorption maxima are observed around 225, 280, and 310 nm nih.gov. The introduction of the trifluoromethoxy group at the 4-position would be expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity, reflecting the influence of this substituent on the electronic structure of the naphthalene chromophore.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₉F₃O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 226.06 g/mol nih.gov.

Computational Chemistry and Advanced Theoretical Studies of 1 Methyl 4 Trifluoromethoxy Naphthalene

Quantum Chemical Methodologies for Molecular System Investigations

Quantum chemical methodologies are fundamental to modern chemical research, enabling the detailed examination of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 1-Methyl-4-(trifluoromethoxy)naphthalene, these techniques can predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, prized for its balance of accuracy and computational efficiency. ajchem-a.com DFT methods are used to determine the ground-state electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. ajchem-a.com

For this compound, a typical DFT study would begin by optimizing the molecule's three-dimensional geometry. This involves finding the lowest energy arrangement of its atoms. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve reliable results for organic molecules. ajchem-a.comresearchgate.net The output of such a calculation provides key ground-state properties, including optimized bond lengths, bond angles, dihedral angles, and the total electronic energy, which indicates the molecule's stability.

Illustrative Data Table: Predicted Ground State Properties This table demonstrates the type of data that would be obtained from DFT calculations. The values are hypothetical.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1052.78 |

| Dipole Moment (Debye) | 2.15 |

| Point Group | C1 |

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netyoutube.com It is an extension of DFT that can predict how the electron density changes when a molecule absorbs energy, such as from UV-visible light. youtube.com

Applying TD-DFT to this compound would allow for the calculation of its electronic absorption spectrum. researchgate.net The calculations would yield vertical excitation energies, which correspond to the energy required for an electron to transition from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These energies are directly related to the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy. nih.gov The calculations also provide oscillator strengths, which indicate the intensity of these electronic transitions. enovationchem.com

Illustrative Data Table: Predicted Electronic Transitions This table is an example of how TD-DFT results would be presented. The values are hypothetical.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.125 | HOMO → LUMO |

| S0 → S2 | 4.55 | 272 | 0.089 | HOMO-1 → LUMO |

| S0 → S3 | 4.98 | 249 | 0.340 | HOMO → LUMO+1 |

Electronic Structure Analysis and Chemical Reactivity Descriptors

Beyond energies and geometries, computational methods provide deep insights into the electronic makeup of a molecule, which governs its chemical reactivity. Descriptors derived from the electronic structure can predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. q-chem.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would provide the energies of these orbitals and a map of their spatial distribution, indicating which parts of the molecule are involved in electron donation and acceptance.

Illustrative Data Table: Frontier Molecular Orbital Properties This table shows typical FMO data that would be generated. The values are hypothetical.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap | 5.64 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govchemicalregister.com It maps the electrostatic potential onto the molecule's electron density surface. chemicalregister.com

For this compound, an MEP map would reveal regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. The trifluoromethoxy group, with its highly electronegative fluorine atoms, would be expected to create a significant region of negative potential, while the hydrogen atoms of the methyl group and naphthalene (B1677914) ring would likely show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with the familiar Lewis structure concept. tandfonline.com

An NBO analysis of this compound would quantify the electron density in the bonds, lone pairs, and anti-bonding orbitals. A key aspect of this analysis is the study of hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. The analysis quantifies the energy of these interactions, revealing the electronic origins of the molecule's stability and structure. For instance, it could show interactions between the lone pairs on the oxygen atom and the anti-bonding orbitals of the naphthalene ring.

Illustrative Data Table: NBO Analysis of Hyperconjugative Interactions This table exemplifies the output of an NBO analysis. The data is hypothetical and for illustrative purposes only.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) O-atom | σ* (C-F) | 1.85 |

| π (C1-C2) | π* (C3-C4) | 19.50 |

| σ (C-H) Methyl | σ* (C-C) Ring | 2.50 |

Following a comprehensive search for computational and theoretical studies on the specific chemical compound This compound , it has been determined that publicly available scientific literature containing the detailed research findings required to populate the requested article outline is not available at this time.

While searches yielded computational studies on related compounds, such as 1-methylnaphthalene (B46632) researchgate.netnih.gov, various trifluoromethyl-substituted naphthalenes mdpi.comresearchgate.net, and other naphthalene derivatives researchgate.netscienceopen.com, this information cannot be used. The instructions strictly forbid introducing any information that falls outside the explicit scope of This compound . Extrapolating data from analogous compounds would not be scientifically accurate due to the unique electronic and steric properties of the trifluoromethoxy group compared to other substituents.

Without source material containing the specific data points, such as calculated vibrational frequencies, NMR chemical shifts, electronic transition energies, and optimized geometrical parameters for this compound, it is not possible to generate the requested article without resorting to speculation or fabrication, which would violate the core requirements of accuracy and adherence to the provided sources.

Therefore, the article as outlined cannot be constructed at this time.

Assessment of Non-Linear Optical (NLO) Properties

The evaluation of non-linear optical (NLO) properties through computational chemistry provides significant insights into the potential of molecules for applications in photonics and optoelectronics. For this compound, while direct experimental or theoretical studies on its NLO characteristics are not extensively documented, a robust understanding can be derived from advanced theoretical studies of analogous naphthalene derivatives. The NLO response of organic molecules is primarily governed by the arrangement of electron-donating and electron-accepting groups across a π-conjugated system, which facilitates intramolecular charge transfer (ICT). In this compound, the methyl group (-CH₃) at the 1-position acts as a weak electron donor, while the trifluoromethoxy group (-OCF₃) at the 4-position serves as a potent electron-withdrawing group. This donor-acceptor substitution pattern across the naphthalene π-system is a key structural motif for enhancing second-order NLO responses.

Theoretical investigations, predominantly employing Density Functional Theory (DFT), are instrumental in predicting NLO properties. Key parameters calculated include the electric dipole moment (μ), linear polarizability (α), and, most critically, the first hyperpolarizability (β), which quantifies the second-order NLO response. A larger value of the first hyperpolarizability indicates a more significant NLO activity. ipme.ru These calculations are often performed with various hybrid density functional theories, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(2d,p), to achieve a balance between computational cost and accuracy. ipme.ru

To contextualize the potential NLO properties of this compound, it is instructive to examine the computationally determined NLO parameters of structurally related naphthalene derivatives. For instance, theoretical studies on 1-(chloromethyl)-2-methylnaphthalene provide data on how methyl substitution influences the electronic properties of the naphthalene core. nih.gov Similarly, computational analysis of naphthalene derivatives bearing trifluoromethyl groups offers a proxy for understanding the impact of the strongly electron-withdrawing trifluoromethoxy substituent. researchgate.net

A critical factor influencing the magnitude of the first hyperpolarizability is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap typically correlates with easier electronic transitions and, consequently, a larger NLO response. nih.gov For donor-acceptor substituted naphthalenes, the HOMO is generally localized on the electron-donating fragment and the naphthalene ring, while the LUMO is concentrated around the electron-accepting moiety. This spatial separation facilitates efficient ICT upon excitation, a fundamental requirement for a high β value. In the case of this compound, the HOMO is expected to be distributed over the methyl group and the naphthalene system, with the LUMO residing primarily on the trifluoromethoxy-substituted portion of the molecule.

The following tables present DFT-calculated NLO properties for analogous naphthalene compounds, which serve as a basis for estimating the performance of this compound.

Table 1: Calculated NLO Properties of 1-(chloromethyl)-2-methylnaphthalene nih.gov

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| α₀ (esu) | 1.99E-23 | 2.15E-23 |

| Δα (esu) | 1.63E-23 | 1.87E-23 |

| μ (Debye) | 2.05 | 2.01 |

| β₀ (esu) | 1.25E-30 | 1.41E-30 |

This table is interactive.

Table 2: Calculated NLO Properties of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate researchgate.net

| Property | Value |

| μ (Debye) | 7.96 |

| α (esu) | 3.82E-23 |

| β₀ (esu) | 1.20E-29 |

This table is interactive.

The data from these related compounds, particularly the significant first hyperpolarizability values, suggest that the strategic placement of donor and acceptor groups on the naphthalene scaffold effectively induces NLO activity. The combination of a methyl donor and a powerful trifluoromethoxy acceptor in this compound is anticipated to result in a substantial first hyperpolarizability, likely exceeding that of derivatives with weaker acceptor groups. The delocalization of π-electrons across the naphthalene bridge between these donor and acceptor moieties is the key mechanism for this enhanced NLO response. ipme.ru Therefore, computational models predict that this compound is a promising candidate for applications in NLO materials.

Advanced Research Applications and Future Directions in Trifluoromethoxynaphthalene Science

Exploration of Trifluoromethoxynaphthalenes as Building Blocks for Advanced Materials

The functionalization of naphthalene (B1677914) with a trifluoromethoxy group significantly alters its electronic and physical properties, making it an attractive scaffold for the development of advanced organic materials. ontosight.ai The introduction of fluorine-containing groups can enhance stability, solubility, and charge-transport characteristics, which are crucial for applications in organic electronics. mdpi.com

Organic field-effect transistors (OFETs) are a cornerstone of modern flexible electronics, and the performance of these devices is intrinsically linked to the properties of the organic semiconductor used. nih.govwikipedia.org Naphthalene-based materials have been investigated as organic semiconductors due to their potential for high charge carrier mobility. researchgate.net The incorporation of a trifluoromethoxy group into a naphthalene framework, as in 1-methyl-4-(trifluoromethoxy)naphthalene, is a strategic approach to designing novel organic semiconductors. The OCF3 group's strong electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is a key factor in developing n-type semiconductors. researchgate.net

While direct reports on the use of this compound in OFETs are not extensively documented, the principles of molecular design in organic electronics suggest its potential. The synthesis of larger, more conjugated systems incorporating this moiety is a viable strategy. For instance, it could be used as a terminal group or a repeating unit in conjugated polymers or oligomers. The methyl group provides a site for further functionalization or can influence the solid-state packing of the molecules, which is critical for efficient charge transport. nih.gov The synthesis of such advanced materials would likely involve cross-coupling reactions to extend the π-conjugated system, a common strategy in the field of organic electronics. beilstein-journals.org

| Reaction Type | Potential Reactant | Target Material | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids/esters | Extended π-conjugated systems | Organic Semiconductors for OFETs |

| Stille Coupling | Organostannanes | Conjugated Polymers | Organic Photovoltaics (OPVs) |

| Buchwald-Hartwig Amination | Amines | Hole-transporting materials | Organic Light-Emitting Diodes (OLEDs) |

The trifluoromethoxy group is a powerful tool for tuning the electronic properties of aromatic systems. nih.gov Its strong inductive (-I) and moderate resonance (+M) effects can be harnessed to precisely control the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com In the context of this compound, the OCF3 group significantly influences the electron density of the naphthalene core, thereby affecting its ionization potential and electron affinity.

This ability to tune electronic properties is paramount in the design of materials for charge-transfer complexes, which are fundamental to the operation of many organic electronic devices. nih.govrsc.orgrsc.org By pairing a trifluoromethoxylated naphthalene derivative (as an electron acceptor or part of an acceptor unit) with a suitable electron donor, it is possible to create materials with tailored charge-transfer characteristics. The efficiency of charge transfer is dependent on the relative energies of the donor's HOMO and the acceptor's LUMO, as well as the spatial overlap between these orbitals. The rigid structure of the naphthalene core ensures a well-defined geometry, which can facilitate strong intermolecular electronic coupling. nih.gov

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Charge Transport |

|---|---|---|---|

| -CH3 (electron-donating) | Increases | Slightly Increases | Potentially enhances hole transport |

| -OCF3 (electron-withdrawing) | Decreases | Significantly Decreases | Potentially enhances electron transport |

| -CH3 and -OCF3 | Moderately Decreases | Decreases | Potential for ambipolar behavior |

Utility in Interdisciplinary Research within Organofluorine Chemistry

Organofluorine chemistry is a highly interdisciplinary field with profound impacts on medicinal chemistry, agrochemicals, and materials science. beilstein-journals.orgresearchgate.net this compound serves as a valuable model compound and building block in this domain. The presence of both a methyl and a trifluoromethoxy group on the same aromatic scaffold allows for the systematic study of the interplay between electron-donating and electron-withdrawing substituents. nih.gov

In medicinal chemistry, the OCF3 group is often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com Studying the properties of simpler molecules like this compound can provide fundamental insights that guide the design of more complex bioactive molecules. Furthermore, the synthetic methodologies developed for the trifluoromethoxylation of naphthalene derivatives are often transferable to other aromatic systems, thereby advancing the broader field of organofluorine synthesis.

Persistent Challenges and Emerging Opportunities in Trifluoromethoxylation Methodology

Despite the desirable properties of the trifluoromethoxy group, its installation onto aromatic rings remains a significant synthetic challenge. mdpi.com Direct trifluoromethoxylation methods are often hampered by the instability of the trifluoromethoxide anion and the harsh reaction conditions required. mdpi.com Traditional methods often involve multiple steps and the use of hazardous reagents. mdpi.com

However, the field is rapidly evolving, with the development of novel reagents and catalytic systems for trifluoromethoxylation. mdpi.com These emerging methodologies offer opportunities for more efficient, selective, and scalable syntheses of compounds like this compound. Advances in this area will not only make this specific compound more accessible but will also open up new avenues for the synthesis of a wide range of trifluoromethoxylated aromatics for various applications. The development of late-stage trifluoromethoxylation techniques is particularly sought after, as it would allow for the introduction of the OCF3 group into complex molecules at a late stage of the synthesis.

Directions for Future Academic and Applied Research on this compound

The full potential of this compound as a building block for advanced materials is yet to be realized, and several avenues for future research are apparent.

Academic Research:

Fundamental Physicochemical Studies: A thorough investigation of the photophysical and electronic properties of this compound is warranted. This includes detailed studies of its absorption and emission spectra, excited-state dynamics, and redox behavior.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, charge transport properties, and solid-state packing of materials derived from this compound. researchgate.netbohrium.com This can guide the rational design of new materials with optimized properties.

Synthesis of Novel Derivatives: The synthesis and characterization of a library of derivatives based on the this compound scaffold would be highly valuable. This could involve extending the π-conjugation, introducing other functional groups, and exploring different substitution patterns.

Applied Research:

Organic Electronics: The primary area for applied research lies in the development of organic semiconductors for OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govtaylorfrancis.com Research should focus on incorporating the this compound moiety into larger, high-performance organic electronic materials.

Materials for Sensing Applications: The sensitivity of the electronic properties of the naphthalene core to its environment could be exploited in the development of chemical sensors.

Fluorinated Liquid Crystals: The unique properties of fluorinated compounds make them suitable for applications in liquid crystal displays. The potential of this compound derivatives in this area could be explored.

Q & A

Q. What are the standard protocols for synthesizing 1-Methyl-4-(trifluoromethoxy)naphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or nucleophilic fluorination . Key steps include:

- Substrate Preparation : Start with 1-methylnaphthalene derivatives.

- Trifluoromethoxy Introduction : Use trifluoromethylation agents (e.g., trifluoromethyl iodide) under inert conditions.

- Optimization : Control temperature (60–120°C), solvent polarity (e.g., DMSO for enhanced nucleophilicity), and catalyst choice (e.g., CuI for cross-coupling).

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Monitor reaction progress via TLC and confirm purity via GC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to confirm substituent positions and electronic environments.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-F stretches at 1100–1250 cm).

- X-ray Crystallography : Resolve molecular geometry and bond lengths; critical for confirming regioselectivity in synthesis.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- Case Study : Crystallographic data for related compounds show bond angles of ~120° for trifluoromethoxy groups, aligning with aromatic stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory toxicity data for this compound across studies?

- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

- Risk of Bias (RoB) Assessment : Use tools like Table C-7 (experimental animal studies) to evaluate randomization, blinding, and exposure characterization .

- Data Extraction : Tabulate outcomes (e.g., hepatic effects, LD) from peer-reviewed studies (Table C-2) .

- Confidence Rating : Assign tiers (high/moderate/low) based on RoB and reproducibility.

- Example : Discrepancies in hepatotoxicity may arise from differences in exposure duration (acute vs. chronic) or species-specific metabolic pathways .

Q. What experimental designs are optimal for studying metabolic pathways and biomolecular interactions?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomes or recombinant CYP450 enzymes to identify metabolites via LC-MS/MS.

- Binding Studies : Perform fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., albumin).

- Transcriptomic Analysis : RNA-seq to assess gene expression changes in exposed cell lines (e.g., lung or liver).

- Case Study : Fluorinated naphthalenes show increased binding affinity to cytochrome P450 enzymes due to electron-withdrawing effects .

Q. How can environmental monitoring studies be designed to track this compound’s persistence and bioaccumulation?

- Methodological Answer :

- Sampling : Collect water/soil samples near industrial sites using EPA-approved protocols.

- Analytical Methods : Quantify via HPLC-UV or GC-ECD; detection limits ≤1 ppb.

- Bioaccumulation Models : Use log values (predicted ~3.5 for this compound) to estimate trophic transfer.

- Data Integration : Cross-reference with ToxCast or CompTox databases for ecological risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.